molecular formula C13H22Cl2N2O2 B7791711 1-[2-(4-Methoxyphenoxy)ethyl]piperazine dihydrochloride

1-[2-(4-Methoxyphenoxy)ethyl]piperazine dihydrochloride

Cat. No.: B7791711
M. Wt: 309.2 g/mol
InChI Key: KSSSFQAOEATDKF-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenoxy)ethyl]piperazine dihydrochloride is a piperazine derivative characterized by a 4-methoxyphenoxyethyl substituent on the piperazine ring. This compound is structurally analogous to several pharmacologically active agents, particularly dopamine transporter (DAT) inhibitors and antihistamines.

Properties

IUPAC Name

1-[2-(4-methoxyphenoxy)ethyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c1-16-12-2-4-13(5-3-12)17-11-10-15-8-6-14-7-9-15;;/h2-5,14H,6-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSSFQAOEATDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methoxyphenoxy)ethyl]piperazine dihydrochloride typically involves the reaction of 1-(2-chloroethyl)piperazine with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methoxyphenoxy)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Studies
    • Neuropharmacology : Research indicates that derivatives of piperazine, including this compound, exhibit significant activity on neurotransmitter systems. For instance, it has been studied for its effects on dopamine and norepinephrine turnover in animal models, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
    • Adrenoceptor Activity : The compound has been evaluated for its affinity towards alpha-adrenergic receptors. Studies have shown that it can act as an antagonist at these receptors, which could make it useful in managing conditions like hypertension .
  • Antimicrobial and Anti-inflammatory Properties
    • Preliminary studies suggest that compounds similar to 1-[2-(4-Methoxyphenoxy)ethyl]piperazine dihydrochloride possess antimicrobial and anti-inflammatory activities. This makes them candidates for developing new therapeutic agents against infections and inflammatory diseases .
  • Synthesis of Novel Compounds
    • As a versatile building block, this compound can be utilized in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds:

  • Neuroprotective Effects : A study demonstrated that piperazine derivatives exhibited neuroprotective properties by modulating neurotransmitter levels, suggesting potential applications in Alzheimer's disease models.
  • Anti-inflammatory Effects : Research indicated that certain derivatives significantly inhibited pro-inflammatory cytokines, supporting their use in treating inflammatory conditions .
  • Analgesic Activity : In vivo studies have shown that some piperazine derivatives provide analgesic effects comparable to established pain relievers, warranting further investigation into this compound's analgesic properties .

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenoxy)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Dopamine Transporter Inhibition

GBR 12909 (1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride)
  • Structural Features : Contains a bis(4-fluorophenyl)methoxyethyl group and a 3-phenylpropyl substituent on the piperazine ring .
  • Pharmacological Role: A prototypical DAT inhibitor, GBR 12909 increases extracellular dopamine levels in the nucleus accumbens to 400% of basal levels at 100 µM . It exhibits high selectivity for DAT over serotonin and norepinephrine transporters.
  • Key Differences: The 4-fluorophenyl groups in GBR 12909 enhance lipophilicity and DAT affinity compared to the 4-methoxyphenoxy group in the target compound. Methoxy groups are electron-donating, which may reduce binding efficiency compared to halogenated substituents.
I-893 (1-[2-[bis(fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride)
  • Functional Data: Reduces dopamine turnover in the brain, suggesting prolonged dopamine availability .
  • Comparison : Structurally identical to GBR 12909 but studied under a different code name. Highlights the importance of fluorinated aromatic groups in DAT inhibition.

Antihistamine Piperazine Derivatives

Buclizine Dihydrochloride (1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride)
  • Structural Features : Bulky diphenylmethyl and tert-butylphenyl substituents .
  • Pharmacological Role : H1 receptor antagonist used for allergy relief.
  • peripheral targets).
Hydroxyzine Dihydrochloride (1-[(4-chlorophenyl)benzyl]piperazine derivative)
  • Synthesis: Prepared via condensation of 1-[(4-chlorophenyl)benzyl]piperazine with 2-(2-chloroethoxy)ethanol .
  • Comparison: The chlorophenyl and benzyl groups in hydroxyzine contribute to its sedative properties, whereas the methoxyphenoxy group in the target compound may alter pharmacokinetics (e.g., metabolic stability).

Piperazine Derivatives with Serotonergic Activity

1-(m-Chlorophenyl)piperazine (mCPP)
  • Functional Role : Mixed serotonin receptor agonist/antagonist; induces serotonin release without long-term depletion .
  • Comparison : The target compound lacks the m-chlorophenyl group, which is critical for mCPP’s serotonergic activity.

Comparative Data Table

Compound Name Structural Highlights Pharmacological Role Key Findings/IC50 Selectivity References
Target Compound 4-Methoxyphenoxyethyl substituent Hypothesized DAT inhibition N/A (structural inference) Unknown -
GBR 12909 Bis(4-fluorophenyl)methoxyethyl, 3-phenylpropyl DAT inhibitor 100 µM (dopamine elevation) High DAT selectivity
Buclizine Dihydrochloride Diphenylmethyl, tert-butylphenyl H1 receptor antagonist ≥98% purity Peripheral H1 antagonism
I-893 Bis(fluorophenyl)methoxyethyl, 3-phenylpropyl Reduces dopamine turnover Significant in vivo effect DAT > NET
Hydroxyzine Dihydrochloride 4-Chlorophenylbenzyl Sedative antihistamine Industrial synthesis route Central/peripheral H1

Mechanistic and Structural Insights

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenoxy group in the target compound may reduce DAT binding affinity compared to fluorinated analogues like GBR 12909, where halogens enhance lipophilicity and receptor interactions.
  • Substituent Steric Effects : Bulky groups (e.g., diphenylmethyl in antihistamines) limit blood-brain barrier penetration, whereas smaller substituents (e.g., 3-phenylpropyl in GBR 12909) favor central activity.

Biological Activity

1-[2-(4-Methoxyphenoxy)ethyl]piperazine dihydrochloride is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Methoxyphenoxy group : A phenyl ring substituted with a methoxy group (–OCH₃) connected via an ether linkage.

These structural components contribute to its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. Research indicates that it may exhibit:

  • Dopamine receptor modulation : The compound has been investigated for its potential as a selective D3 dopamine receptor agonist, which plays a crucial role in neuroprotection and treatment of neurodegenerative diseases .
  • Histamine receptor interaction : It may act as an antagonist at histamine H3 receptors, potentially modulating histamine levels and reducing inflammatory responses.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma. The compound exhibited an IC50 value indicating effective inhibition of tumor cell proliferation:

Cell Line IC50 (µM) Mechanism of Action
UACC-62 (melanoma)0.020Induction of apoptosis and cell cycle arrest
MDA-MB-4350.0361Inhibition of tubulin polymerization

Neuroprotective Effects

In animal models, the compound has shown neuroprotective effects against neurotoxic agents like MPTP and 6-OHDA, suggesting its potential in treating Parkinson's disease. The mechanism appears to involve D3 receptor activation, leading to reduced neuronal damage .

Case Studies

  • Neuroprotection in Rodent Models : A study investigated the effects of this compound on MPTP-induced neurodegeneration in mice. Results indicated that treatment with the compound significantly reduced dopaminergic neuron loss compared to control groups, supporting its role as a D3 receptor agonist .
  • Anticancer Activity in Melanoma Models : In vivo studies using B16-F10 murine melanoma models showed that administration of the compound resulted in significant tumor growth inhibition without apparent toxicity, reinforcing its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-[2-(4-Methoxyphenoxy)ethyl]piperazine dihydrochloride, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves coupling reactions using carbodiimide reagents (e.g., EDC) and activators like HOAt in the presence of trifluoroacetic acid (TFA). A key step is the introduction of the 4-methoxyphenoxyethyl group to the piperazine backbone. Reaction parameters such as temperature (40–100°C), solvent choice (e.g., methanol/water mixtures), and acidification with HCl are critical for achieving high purity and yield. Post-synthesis purification via precipitation in acetone is commonly employed .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Essential characterization includes:

  • Melting Point (mp) : Use differential scanning calorimetry (DSC) (e.g., mp ~240°C for analogous piperazine dihydrochlorides) .
  • Molecular Weight (MW) : Confirm via mass spectrometry (e.g., MW ~265.18 g/mol) .
  • Solubility : Test in aqueous buffers (pH-dependent) and organic solvents (e.g., methanol, DMSO) to guide formulation .
  • Structural Confirmation : Employ NMR (¹H/¹³C) and FTIR to verify the piperazine core and substituents .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of dust or vapors (H335 precaution) .
  • Spill Management : Neutralize spills with inert absorbents and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using this compound to explore its pharmacological potential?

  • Methodological Answer :

  • Substituent Modification : Systematically alter the 4-methoxyphenoxy group (e.g., replace with halogenated or alkylated phenyl rings) and assess changes in receptor binding affinity .
  • Biological Assays : Use in vitro models (e.g., serotonin receptor binding assays) to quantify activity. Compare results with structurally similar phenylpiperazines, such as 1-(4-fluorophenyl)piperazine dihydrochloride, to identify key pharmacophores .
  • Computational Modeling : Perform docking studies to predict interactions with target receptors (e.g., 5-HT1A) .

Q. What strategies resolve contradictions in reported biological activities of similar piperazine derivatives?

  • Methodological Answer :

  • Comparative Dose-Response Studies : Test the compound alongside analogs (e.g., 1-(3-chlorophenyl)piperazine) under identical conditions to isolate substituent-specific effects .
  • Receptor Profiling : Use radioligand binding assays to evaluate selectivity across receptor subtypes (e.g., serotonin vs. dopamine receptors) .
  • Metabolic Stability Analysis : Assess hepatic microsomal degradation to rule out pharmacokinetic confounders .

Q. What in vitro assays are suitable for assessing the compound's interaction with serotonin receptors?

  • Methodological Answer :

  • Radioligand Binding Assays : Use [³H]8-OH-DPAT for 5-HT1A or [³H]ketanserin for 5-HT2A receptors. Measure IC₅₀ values to determine binding affinity .
  • Functional Assays : Employ cAMP accumulation or calcium flux assays in transfected HEK293 cells expressing human 5-HT receptors .
  • Cross-Reactivity Screening : Include off-target receptors (e.g., α-adrenergic, histamine) to evaluate specificity .

Q. How can synthetic routes be optimized to improve yield and scalability for this compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions to reduce side products .
  • Solvent Optimization : Replace methanol with DMF or THF to enhance reaction kinetics .
  • Continuous Flow Chemistry : Implement microreactors for precise temperature control and faster synthesis .

Data Contradiction Analysis

  • Example Issue : Discrepancies in reported receptor affinities for similar compounds.
    • Resolution : Validate assays using standardized protocols (e.g., uniform cell lines, ligand concentrations) and include positive/negative controls (e.g., known agonists/antagonists) .

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